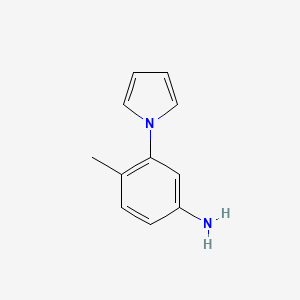

4-Methyl-3-(1H-pyrrol-1-yl)aniline

説明

Overview of Substituted Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are foundational building blocks in organic chemistry. The presence of the amino (-NH₂) group on the benzene (B151609) ring makes these compounds versatile intermediates in the synthesis of a vast range of more complex molecules. sci-hub.se Substituted anilines, which feature additional functional groups on the aromatic ring, have tailored electronic and steric properties that influence their reactivity and potential applications.

These derivatives are crucial in numerous industrial sectors. They serve as precursors for:

Pharmaceuticals: Many drug molecules contain an aniline or substituted aniline core. A well-known example is the analgesic paracetamol, which is prepared from aniline. sci-hub.se

Dyes and Pigments: The diazonium salts derived from anilines are key intermediates in the production of azo dyes, which constitute a large class of coloring agents. sci-hub.se

Polymers: Aniline is the monomer for polyaniline (PANI), an important conducting polymer. Derivatives of aniline are used to modify the properties of PANI, such as solubility and processability, for applications in sensors and electronic devices. rsc.orgrsc.org

Agrochemicals: Many herbicides and other agricultural chemicals are synthesized from aniline-based starting materials. sci-hub.se

Materials Science: Substituted anilines are used in the manufacture of organometallic complexes, ferromagnetic materials, and materials with nonlinear optical properties. sci-hub.se

The ability to introduce various substituents onto the aniline ring allows chemists to fine-tune the molecule's properties for specific purposes, making this class of compounds a subject of continuous research and development. sciencedaily.com

Significance of Pyrrole-Containing Scaffolds in Advanced Organic Synthesis

Pyrrole (B145914) is a five-membered aromatic heterocycle containing a nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis. researchgate.net The pyrrole scaffold is present in numerous biologically active compounds and is a key component of many natural products essential to life, such as heme (a component of hemoglobin) and chlorophyll. nih.gov

The significance of pyrrole-containing scaffolds stems from their diverse biological activities and their versatility as synthetic intermediates. cnr.itbohrium.com Pyrrole derivatives have demonstrated a wide range of pharmacological properties, including:

Antibacterial and antifungal researchgate.netnih.gov

Antiviral researchgate.net

Anticancer researchgate.netrsc.org

Anti-inflammatory researchgate.net

Enzyme inhibition researchgate.net

The pyrrole ring can be functionalized through various reactions, allowing for the creation of a vast library of derivatives. nih.gov This chemical tractability makes the pyrrole scaffold a privileged structure in drug discovery, where it is often incorporated into new molecular designs to enhance biological activity or improve pharmacokinetic properties. rsc.org Furthermore, pyrrole derivatives are used as catalysts, corrosion inhibitors, and intermediates in the synthesis of other complex heterocyclic systems. researchgate.net

Rationale for Investigating 4-Methyl-3-(1H-pyrrol-1-yl)aniline

While dedicated research on this compound is limited, a clear rationale for its investigation can be constructed based on the known properties of its constituent aniline and pyrrole moieties. The compound represents a hybrid structure that merges the functionalities of a substituted aromatic amine and a key heterocyclic system.

The primary rationale for studying this molecule would be to explore its potential as a novel building block in medicinal chemistry and materials science. The aniline portion of the molecule provides a reactive handle—the amino group—which can be readily modified to create a diverse range of derivatives. For instance, it can be diazotized to form dyes or acylated to produce amides with potential biological activity.

The pyrrole group, directly attached to the aniline ring, significantly influences the electronic properties of the molecule. The lone pair of electrons on the pyrrole nitrogen is involved in its own aromatic system, making it less basic than the aniline nitrogen. quora.comstackexchange.com This electronic interplay could lead to unique reactivity and binding properties when the molecule interacts with biological targets or is incorporated into larger systems.

Furthermore, the combination of these two rings could be a scaffold for developing new ligands for organometallic chemistry or as a monomer for novel conductive polymers, where the properties of polyaniline are modulated by the pyrrole substituent. researchgate.net

Scope and Objectives of Research on this compound

Future research on this compound would likely encompass several key areas:

Synthetic Methodology: The primary objective would be to develop efficient and scalable synthetic routes to the compound and its derivatives. A known pathway involves the reduction of the nitro precursor, 1-(2-methyl-5-nitrophenyl)-1H-pyrrole. chemicalbook.com Investigating alternative and more sustainable synthetic methods would be a valuable research goal.

Characterization: A thorough characterization of the compound's structural, electronic, and photophysical properties would be essential. This would involve techniques such as NMR spectroscopy, X-ray crystallography, and UV-Vis spectroscopy to understand its three-dimensional structure and electronic behavior.

Exploration of Chemical Reactivity: A key objective would be to systematically study the reactivity of the aniline amino group in the presence of the pyrrole substituent. This would involve a range of reactions (e.g., acylation, alkylation, diazotization) to assess how the pyrrole moiety influences the outcome compared to simpler substituted anilines.

Screening for Biological Activity: Given the prevalence of both aniline and pyrrole scaffolds in pharmaceuticals, a significant research objective would be to synthesize a library of derivatives based on the this compound core and screen them for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Polymer and Materials Science Applications: An important avenue of investigation would be the polymerization of this compound, either on its own or as a co-monomer with aniline, to create new conductive polymers. The objective would be to study the resulting materials' conductivity, morphology, and potential for use in electronic devices like sensors or organic light-emitting diodes (OLEDs). rsc.org

By pursuing these objectives, the scientific community can unlock the full potential of this interesting hybrid molecule and expand the toolbox of available building blocks for advanced chemical synthesis.

Structure

3D Structure

特性

IUPAC Name |

4-methyl-3-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLOMKLDPPIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424480 | |

| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94009-17-3 | |

| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94009-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 1h Pyrrol 1 Yl Aniline and Its Analogues

Precursor Synthesis and Preparation Strategies for Substituted Anilines

The initial stage in the synthesis of the target compound focuses on creating the core substituted aniline (B41778) structure. This can be achieved through various established and modern organic chemistry techniques, including nitration-reduction pathways and cross-coupling reactions.

Nitration-Reduction Pathways to Methylated Aniline Intermediates

A common and well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. In the context of synthesizing methylated aniline intermediates, this pathway is particularly relevant.

The process typically begins with the nitration of a suitable toluene (B28343) derivative. For instance, the nitration of p-toluidine (B81030) (4-methylaniline) can be performed using a mixture of concentrated nitric acid and sulfuric acid. prepchem.comchegg.com The conditions of this electrophilic aromatic substitution must be carefully controlled to achieve the desired regioselectivity. While the amino group is an ortho-, para-director, under strong acidic conditions, it can be protonated to form the anilinium ion, which is a meta-director. learncbse.in This can lead to the formation of 4-methyl-3-nitroaniline (B15663) as a significant product. prepchem.com

Once the nitro group is in the desired position, the subsequent step is its reduction to an amino group. A variety of reducing agents can be employed for this transformation. Classical methods often utilize metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid. youtube.com More modern and milder methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as the use of reagents like sodium borohydride (B1222165) in the presence of a catalyst. nih.govresearchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.orgacs.org

A specific example is the preparation of 4-methyl-3-nitroaniline by dissolving p-toluidine in concentrated sulfuric acid, cooling the solution, and then adding a mixture of nitric acid and sulfuric acid. prepchem.com After the reaction, the mixture is poured into ice water and neutralized to precipitate the product, which can be recrystallized from alcohol. prepchem.com The subsequent reduction of the nitro group to an amine yields the desired 4-methyl-3-aminoaniline precursor.

Cross-Coupling Approaches for Aryl Amine Formation

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering a versatile alternative to classical methods. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions that can be applied to the synthesis of substituted anilines. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of a precursor to 4-methyl-3-(1H-pyrrol-1-yl)aniline, one could envision coupling a suitably substituted aryl halide (e.g., 3-bromo-4-methylaniline) with an amine or an ammonia (B1221849) equivalent. rsc.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research to develop more active and general catalyst systems. researchgate.net

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.govresearchgate.net The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the C-N bond formation between an aryl halide and an amine. wikipedia.org This method can be employed to synthesize substituted anilines by reacting an appropriate aryl halide with an amine in the presence of a copper catalyst. nih.gov

Table 1: Comparison of Cross-Coupling Reactions for Aryl Amine Synthesis

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Reaction Conditions | Generally milder | Traditionally harsh, modern methods are milder |

| Substrate Scope | Broad | Can be more limited for traditional methods |

| Functional Group Tolerance | High | Can be lower in traditional methods |

| Key Developers | Stephen L. Buchwald, John F. Hartwig | Fritz Ullmann, Irma Goldberg |

Pyrrole (B145914) Ring Construction Methods for 1-Arylpyrroles

Once the substituted aniline precursor is obtained, the next synthetic challenge is the construction of the pyrrole ring attached to the nitrogen atom of the aniline. Several methods are available for the synthesis of 1-arylpyrroles, each with its own advantages and limitations.

Clauson-Kaas Reaction Modifications utilizing Anilines as Precursors

The Clauson-Kaas reaction is a classical and widely used method for the synthesis of N-substituted pyrroles. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govchem-station.com The use of substituted anilines as the primary amine component allows for the direct synthesis of 1-arylpyrroles.

The reaction mechanism proceeds through the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to form a 1,4-dicarbonyl compound, which then undergoes a condensation reaction with the aniline, followed by cyclization and dehydration to form the pyrrole ring. Various modifications to the original protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These modifications include the use of different acid catalysts, such as scandium triflate, magnesium iodide etherate, and cerium(III) chloride, as well as the use of microwave irradiation to accelerate the reaction. nih.govbeilstein-journals.orgarkat-usa.org The reaction has been shown to be effective with a wide range of substituted anilines, including those with both electron-donating and electron-withdrawing groups. beilstein-journals.org

Gold-Catalyzed Domino Reactions for Pyrrole Synthesis from Alkynes and Anilines

Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the development of novel and efficient reactions. Gold-catalyzed domino reactions, in particular, offer a streamlined approach to the synthesis of complex molecules from simple starting materials. One such application is the synthesis of substituted pyrroles from alkynes and anilines. rsc.orgnih.govacs.org

These reactions often proceed through a cascade of events initiated by the activation of the alkyne by the gold catalyst. rsc.org For instance, a gold(I)-catalyzed domino reaction can be employed for a three-component synthesis of substituted anilines by integrating pyrrole synthesis and a subsequent Diels-Alder reaction. rsc.org In a different approach, a gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes can lead to the formation of substituted pyrroles with high regioselectivity and a broad tolerance for different functional groups. acs.org Gold-catalyzed reactions of alkynyl thioethers with nitrenoids have also been shown to produce sulfenylated pyrroles and indoles. nih.govacs.org These domino reactions provide a modular and efficient route to a variety of substituted pyrroles, including those with aryl substituents on the nitrogen atom. rsc.orgnih.gov

Multicomponent Reaction Strategies for N-Substituted Pyrroles with Aniline Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single step. acs.orgrsc.org Several MCRs have been developed for the synthesis of N-substituted pyrroles using aniline derivatives as one of the components. nih.gov

The Paal-Knorr synthesis is a classic example that can be considered a two-component reaction, but its principles are often integrated into MCRs. rgmcet.edu.inchemistry-online.comresearchgate.netresearchgate.net It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline derivative, to form a pyrrole. rgmcet.edu.inchemistry-online.com The reaction is typically carried out under acidic conditions. rgmcet.edu.inresearchgate.net Researchers have explored various catalysts and conditions to improve the efficiency and scope of the Paal-Knorr synthesis, including the use of recyclable heterogeneous catalysts and solvent-free conditions. rgmcet.edu.in

More complex MCRs can provide access to highly functionalized pyrroles. For example, a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, including anilines, can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity. nih.gov Another approach involves the rhodium(II)-catalyzed reaction of an imine, diazoacetonitrile, and an activated alkyne dipolarophile to produce 1,2-diaryl-substituted pyrroles. acs.org These multicomponent strategies offer a convergent and atom-economical approach to the synthesis of a diverse range of N-arylpyrroles. acs.orgnih.govscite.ai

Table 2: Overview of Pyrrole Ring Construction Methods

| Method | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Clauson-Kaas Reaction | Aniline, 2,5-Dialkoxytetrahydrofuran | Acid catalyst (e.g., AcOH, Sc(OTf)₃) | Classical, versatile, many modifications available |

| Gold-Catalyzed Domino Reaction | Aniline, Alkyne(s) | Gold catalyst (e.g., Au(I) complexes) | Modern, efficient, modular, forms complex structures |

| Multicomponent Reactions | Aniline, Carbonyls, etc. | Various (e.g., acid, metal catalysts) | High atom economy, convergent, produces functionalized pyrroles |

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylaniline (p-Toluidine) |

| 4-Methyl-3-nitroaniline |

| 3-Bromo-4-methylaniline |

| 2,5-Dimethoxytetrahydrofuran (B146720) |

| Acetic Acid |

| Scandium triflate |

| Magnesium iodide etherate |

| Cerium(III) chloride |

| Nitric Acid |

| Sulfuric Acid |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO₂) |

| Sodium borohydride |

| Iron |

| Zinc |

| Tin |

| Hydrochloric acid |

| α-Amino ketones |

| Alkynes |

| Alkynyl thioethers |

| Nitrenoids |

| α-Hydroxyketones |

| Oxoacetonitriles |

| 1,4-Dicarbonyl compounds |

| Imine |

| Diazoacetonitrile |

| Rhodium(II) catalysts |

| Aniline |

| Toluene |

| p-Phenylenediamine |

| 2,6-Dichloro-4-nitroaniline |

| 1,4-Dinitrobenzene |

| Nitrophenylarsonic acid |

| 4-Nitrophenylisocyanate |

| 3-Nitroaniline |

| 1,3-Diaminobenzene |

| 3-(Boc-amino)aniline |

| Pyrrole |

| Indole |

| Furan (B31954) |

| Thiophene (B33073) |

| 1,2-Diaryl-substituted pyrroles |

| N-Substituted 2,3,5-functionalized 3-cyanopyrroles |

| 1-Arylpyrroles |

| Methylated aniline intermediates |

| Substituted anilines |

| Aryl amines |

| Aryl halide |

| Aryl triflate |

| Phosphine ligand |

| Benzonitrile |

| p-Nitrophenyl phenyl ether |

| 4-Chloronitrobenzene |

| Phenol |

| 2-Chlorobenzoic acid |

| Copper(I) iodide |

| Phenanthroline |

| N-Aryl-substituted pyrrolidines |

| 2,5-Hexanedione |

| N-Phenyl-substituted pyrrolidine |

| N-Phenyl-substituted pyrrole |

| Pyrrolo[2,1-a]isoquinolines |

| 2-Aryl-pyrrolidines |

| 1,7-Naphthyridines |

| 1,3-Diazocanes |

| Pyrrolo[2,3-c]pyrazoles |

| Arylglyoxals |

| Pyrazol-5-amines |

| Dipyrazolo-fused 1,7-naphthyridines |

| Dipyrazolo-fused 1,3-diazocanes |

| α,β-Difunctionalized amides |

| Sulfonyl(acryl)imides |

| β-Substituted α-aryl amides |

| Diphenylphosphine oxide |

| Octanethiol |

| p-Chloro-thiophenol |

| Sodium benzenesulfinate |

| N-Acetyl aniline |

| N-Succinimidyl aniline |

| 2-Methylaniline |

| 4-Methylacetanilide |

| 2,5-Dimethyl-1-phenylpyrrole |

| Hexane-2,5-dione |

| N-(o-nitro aryl)-2,5-dimethyl pyrroles |

| N-(o-acetamino aryl)-2,5-dimethyl pyrroles |

| N-(o-amino aryl)-2,5-dimethyl pyrroles |

| o-Nitroanilines |

| o-Acetamino anilines |

| Acetonyl acetone |

| Diacetyl succinate |

| p-Nitroaniline |

| p-Amino acetanilide |

| m-Nitroanilines |

| m-Amino acetanilides |

| N-(o-nitro phenyl)-2,5-dimethyl pyrrole |

| Phthalamic acid |

| 5-Chloro-2-nitroanilines |

| o-Amino acetanilide |

| 2-Acetamino-5-methyl aniline |

| 2-Acetamino-5-chloro aniline |

| N-(p-amino phenyl)-2,5-dimethyl-3,4-dicarboxy pyrrole |

| 4-Nitroaniline |

| 2-Nitroaniline (B44862) |

| Copper ferrite |

| Sodium borohydride |

| 2-Thienyl)acrylaldehyde |

| N-Methylformanilide |

| Methyl aniline |

| Formamide |

| Formic acid |

| Cyclopentathiazole |

| Ethylene |

| 2-Cyanopyran-3-one |

| 4-Thioarylpyrroles |

| 1,4-Enediones |

| Thiols |

Electrochemical and Photochemical Methods for Pyrrole Formation Involving Anilines

The application of electrochemistry and photochemistry in the synthesis of pyrroles from anilines represents a modern and sustainable approach to heterocycle construction. These methods often proceed under mild conditions and can offer unique reactivity and selectivity.

Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for the formation of carbon-nitrogen bonds. In the context of pyrrole synthesis from anilines, electrochemical oxidation can facilitate the cyclization process. While a direct electrochemical synthesis of this compound has not been extensively reported, analogous transformations have been documented. For instance, the electrochemical synthesis of N-phenyl α-amino acids has been achieved through a C-C coupling reaction in an undivided cell using a magnesium sacrificial anode and a platinum cathode. This approach, which utilizes CO2 as a reactant, demonstrates the potential for electrochemical methods to construct complex molecules from simple precursors under mild conditions. nih.gov The electrochemical polymerization of pyrrole in the presence of amino acids has also been studied, indicating that the amino acid can act as both a supporting electrolyte and a dopant, influencing the properties of the resulting polymer. researchgate.net Such principles could be adapted for the intramolecular cyclization of an appropriately substituted aniline derivative to form the pyrrole ring.

Photochemical Synthesis:

Photochemical reactions offer another green and efficient route to pyrrole derivatives. Photoinduced cyclization reactions can be a powerful tool for forming heterocyclic rings. For example, the photoinduced chlorine atom-transfer cyclization of N-(ω-phenylalkynyl)-2-chloropyrrole-3-carbaldehydes has been used to synthesize benzoyl-substituted fused pyrroles. nih.gov This process involves a two-step reaction initiated by light, leading to the formation of complex polycyclic structures. While not a direct synthesis of the target molecule, this methodology highlights the potential of photochemical activation to initiate cyclization cascades that could be applied to precursors of this compound. A review of photochemical cyclization of anilines to pyrroles could provide further insights into potential synthetic pathways.

Convergent and Divergent Synthetic Routes to this compound

The strategic design of a synthesis can significantly impact its efficiency and the ability to generate a library of related compounds. Convergent and divergent approaches offer distinct advantages in this regard.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final steps. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and any low-yielding steps occur early in the synthesis of the fragments. For this compound, a convergent strategy could involve the synthesis of a pre-functionalized 4-methylaniline derivative and a pyrrole synthon, followed by their coupling. A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed, which demonstrates a convergent approach. beilstein-journals.org This method, starting from heterocycle-substituted 1,3-diketones, acetone, and various amines, allows for the construction of complex anilines and could be adapted for the synthesis of the target molecule.

Divergent Synthesis:

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. This strategy is particularly useful for generating a library of analogs for structure-activity relationship studies. Starting from a common precursor, such as a functionalized aniline or pyrrole, different substituents can be introduced in the final steps to create a range of derivatives of this compound. For example, a common intermediate could be subjected to various late-stage functionalization reactions to introduce diversity at different positions of the aniline or pyrrole ring.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The yield of a chemical reaction is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for developing an efficient and scalable synthesis. The Paal-Knorr and Clauson-Kaas reactions are the most common methods for synthesizing N-arylpyrroles and their optimization has been extensively studied.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically acid-catalyzed, and various catalysts and conditions have been explored to improve yields and broaden the substrate scope. researchgate.netorganic-chemistry.org The Clauson-Kaas reaction, which utilizes a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent, is another versatile method for preparing N-substituted pyrroles. beilstein-journals.orgbeilstein-journals.org

Below are tables summarizing the optimization of reaction conditions for the synthesis of N-arylpyrroles, which are analogous to the synthesis of this compound.

Table 1: Optimization of Paal-Knorr Synthesis of N-Arylpyrroles

| Entry | Amine | 1,4-Dicarbonyl | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | 2,5-Hexanedione | Acetic Acid | Ethanol | Reflux | 4 | 85 | organic-chemistry.org |

| 2 | 4-Iodoaniline | 2,5-Hexanedione | Citric Acid (1) | None (Ball Mill) | RT | 0.25 | 74 | researchgate.net |

| 3 | Aniline | 2,5-Hexanedione | Iron(III) Chloride | Water | RT | 1 | 92 | organic-chemistry.org |

| 4 | 4-Nitroaniline | 2,5-Hexanedione | Acetic Acid | Ethanol | Reflux | 4 | 90 | organic-chemistry.org |

| 5 | 4-Methoxyaniline | 2,5-Hexanedione | Acetic Acid | Ethanol | Reflux | 4 | 75 | organic-chemistry.org |

Table 2: Optimization of Clauson-Kaas Synthesis of N-Arylpyrroles

| Entry | Amine | Dicarbonyl Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Aniline | 2,5-Dimethoxytetrahydrofuran | p-TsOH (10) | 1,4-Dioxane | 160 | 10 min | 97 | diva-portal.org |

| 2 | 4-Aminobenzoic acid | 2,5-Dimethoxytetrahydrofuran | None | 1,4-Dioxane | 160 | 10 min | 91 (NMR) | diva-portal.org |

| 3 | Aniline | 2,5-Dimethoxytetrahydrofuran | None | Water | 100 | 24 | 88 | beilstein-journals.org |

| 4 | p-Nitroaniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Water (MW) | 170 | 30 min | 39 | diva-portal.org |

| 5 | 4-Fluoroaniline | 2,5-Dimethoxytetrahydrofuran | p-TsOH (10) | 1,4-Dioxane (Flow) | 160 | 3.14 min | 27 | diva-portal.org |

These tables demonstrate that a variety of catalysts, including Brønsted and Lewis acids, as well as green alternatives like citric acid and iron(III) chloride, can be employed. researchgate.netorganic-chemistry.org Moreover, the use of microwave irradiation and flow chemistry can significantly reduce reaction times and improve yields. diva-portal.org The choice of solvent also plays a critical role, with water and solvent-free conditions being attractive from an environmental perspective. researchgate.netorganic-chemistry.orgbeilstein-journals.org The electronic nature of the substituents on the aniline can also influence the reaction outcome, with electron-donating groups sometimes leading to higher yields. diva-portal.org For the specific synthesis of this compound, a systematic screening of these parameters would be necessary to identify the optimal conditions for maximizing the yield.

Spectroscopic and Structural Characterization of 4 Methyl 3 1h Pyrrol 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the NMR analysis of 4-Methyl-3-(1H-pyrrol-1-yl)aniline is not available in the public domain.

¹H NMR Spectroscopic Analysis of Aromatic and Pyrrole (B145914) Proton Environments

Specific chemical shifts (δ) and coupling constants (J) for the aromatic and pyrrole protons of this compound have not been reported in the reviewed literature.

¹³C NMR Spectroscopic Characterization of Carbon Framework

A detailed ¹³C NMR spectrum, including the chemical shifts for the carbon atoms of the aniline (B41778) and pyrrole rings, as well as the methyl group, is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

There are no published 2D NMR studies (COSY, HSQC, HMBC) to definitively assign the proton and carbon signals and confirm the connectivity of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for the functional groups present in this compound are not documented in available scientific resources.

Characteristic Vibrational Modes of Aniline N-H and Aromatic C=C Bonds

While general ranges for N-H and aromatic C=C bond vibrations are known, the precise wavenumbers for these modes in this compound are not available.

Analysis of Pyrrole Ring Vibrations

The specific vibrational frequencies corresponding to the C-H, C-N, and C=C stretching and bending modes of the pyrrole ring in this particular compound have not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For this compound (C₁₁H₁₂N₂), the molecular weight is 172.23 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 172.

The fragmentation pattern would provide insight into the molecule's structure. Common fragmentation pathways for similar aromatic amines and pyrrole-containing compounds might include:

Loss of a methyl group (-CH₃) from the toluene (B28343) ring.

Cleavage of the bond between the aniline and pyrrole rings.

Fragmentation of the pyrrole ring itself.

Analysis of these fragments helps confirm the connectivity of the atoms within the molecule. Without experimental data, a specific fragmentation table cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula.

For this compound, the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would serve to confirm the elemental composition of C₁₁H₁₂N₂ against other possibilities.

Table 1: Theoretical Exact Mass for this compound

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₂N₂ | [M+H]⁺ | 173.1073 |

This table is for illustrative purposes and is based on theoretical calculations, not experimental results.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Polymorphism

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique would confirm the molecular structure, bond lengths, and bond angles of this compound. It is also the primary method for identifying and characterizing polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com

An SC-XRD experiment on a suitable crystal of the compound would yield detailed crystallographic data. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the crystal system (e.g., monoclinic, triclinic). The analysis also determines the space group, which describes the symmetry elements present in the crystal structure. lookchem.com

Table 2: Hypothetical Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₂N₂ |

| Formula Weight | 172.23 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

This table represents the type of data obtained from an SC-XRD experiment; no experimental values are available for this specific compound.

Chemical Reactivity and Reaction Pathways of 4 Methyl 3 1h Pyrrol 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety in 4-Methyl-3-(1H-pyrrol-1-yl)aniline

The aniline portion of the molecule, a 4-methylaniline (p-toluidine) system substituted at the 3-position with a pyrrol-1-yl group, is central to its reactivity. The amino group and the methyl group are both electron-donating and activating, while the N-linked pyrrole (B145914) substituent exerts a more complex influence.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aniline ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating resonance effect of the amino (-NH₂) group and the moderate activating effect of the methyl (-CH₃) group. These groups direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the directing effects of the substituents must be considered in concert:

Amino Group (-NH₂): A strong activating, ortho-, para-director. It strongly activates positions 2 and 6.

Methyl Group (-CH₃): A moderately activating, ortho-, para-director. It activates positions 3 and 5.

Pyrrol-1-yl Group: This group at position 3 is generally considered to be an ortho-, para-director with a deactivating inductive effect on the aniline ring.

The positions on the aniline ring available for substitution are C2, C5, and C6. The C4 position is blocked by the methyl group, and the C3 position is occupied by the pyrrole ring. The most activated positions are ortho to the powerful amino group (C2 and C6). Between these two, the C2 position is sterically hindered by the adjacent bulky pyrrol-1-yl group. Therefore, electrophilic attack is most likely to occur at the C6 position , which is ortho to the amine and meta to the pyrrole. Substitution at C5 is also possible, being ortho to the methyl group and meta to the amine, but this position is less activated than C6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is based on established principles of substituent effects in aromatic chemistry, as direct experimental data for this specific compound is not extensively available.

| Position on Aniline Ring | Activating/Deactivating Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho to -NH₂ (strong activation), Ortho to pyrrole (deactivation) | High (adjacent to pyrrole) | Low |

| C5 | Ortho to -CH₃ (activation), Meta to -NH₂ (less activation) | Low | Moderate |

| C6 | Ortho to -NH₂ (strong activation), Para to -CH₃ (activation) | Low | High (Major Product) |

Nucleophilic Reactivity of the Amine Group

The primary amine (-NH₂) group of the aniline moiety is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. msu.edu Its nucleophilicity allows it to participate in a variety of reactions. Generally, the nucleophilicity of amines increases with basicity. masterorganicchemistry.com

Key reactions involving the amine's nucleophilicity include:

N-Alkylation and N-Arylation: The amine can react with alkyl halides or aryl halides (under specific catalytic conditions) to form secondary and tertiary amines. However, direct alkylation can be difficult to control and may lead to over-alkylation, forming quaternary ammonium (B1175870) salts. msu.edu

N-Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amide. This reaction is often used to protect the amine group or to introduce new functional groups. For instance, reaction with cinnamoyl chloride has been used to form amide hybrids in related pyrrole systems. mdpi.com

Diazotization: In the presence of nitrous acid (HONO), generated in situ from a nitrite (B80452) salt and a strong acid, the primary aromatic amine is converted into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents (e.g., -OH, -CN, -X, -H) onto the aromatic ring via Sandmeyer or related reactions.

The nucleophilicity of the amine in this compound is expected to be comparable to or slightly greater than that of p-toluidine (B81030), as the meta-positioned pyrrole group has a relatively weak electronic influence on the amine. Studies on related anilines show that their reactivity in nucleophilic substitutions is well-established. scispace.com

Oxidation Reactions and Polymerization Tendencies

Anilines are susceptible to oxidation, which can yield a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. The oxidation of aniline itself to form conductive polyaniline is a well-known process. Given that this compound contains both an aniline and a pyrrole moiety—both of which are known to form conductive polymers upon oxidative polymerization—this compound is a potential monomer for novel polymeric materials. mdpi.com

The oxidation can be achieved chemically (e.g., with peroxides, persulfates) or electrochemically. In an electrochemical process, the aniline moiety would likely be oxidized to a radical cation, which could then couple with other monomers to form a polymer chain. The pyrrole ring is also readily oxidizable and could participate in the polymerization process, potentially leading to a complex copolymer with unique electronic and material properties. The synthesis of the title compound often involves the reduction of the corresponding nitro compound, 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole, highlighting the accessibility of different oxidation states at the aniline nitrogen. chemicalbook.com

Reactivity of the Pyrrole Moiety in this compound

The pyrrole ring is a five-membered, electron-rich aromatic heterocycle. Its reactivity is significantly different from that of the aniline ring.

Electron-Rich Character and Susceptibility to Electrophilic Attack

Pyrrole is considered a π-excessive ring, making it highly reactive towards electrophiles, with a reactivity order often cited as pyrrole > furan (B31954) > thiophene (B33073) > benzene (B151609). pharmaguideline.com The nitrogen atom donates its lone pair to the aromatic system, increasing the electron density on the ring carbons. Electrophilic substitution on N-unsubstituted pyrrole typically occurs at the C2 (alpha) position.

Table 2: Common Electrophilic Substitution Reactions on Pyrrole Rings

| Reaction | Typical Reagent | Expected Product on Pyrrole Moiety |

|---|---|---|

| Halogenation | NBS, NCS, I₂ | Mono-, di-, tri-, or tetra-halogenated pyrrole ring |

| Nitration | HNO₃/Acetic Anhydride | Nitropyrrole derivative (typically at C2) |

| Sulfonation | SO₃/Pyridine (B92270) | Pyrrole-2-sulfonic acid |

| Acylation (Friedel-Crafts) | Acid chloride/Lewis Acid or Vilsmeier-Haack (POCl₃/DMF) | Acylpyrrole (typically at C2) |

Ring-Opening and Ring-Contraction Reactions (e.g., in related systems)

While the pyrrole ring is aromatic, it is less stable than benzene and can undergo ring-opening or ring-contraction reactions under specific, often vigorous, conditions. These are not common reactions but are documented in related heterocyclic systems.

Ring-Opening: Treatment of certain pyrrole derivatives with strong acids or bases, or under specific oxidative or reductive conditions, can lead to the cleavage of the ring. For example, some pyrroles react with hydroxylamine (B1172632) in acidic conditions to open the ring.

Ring-Contraction: More unusually, ring-contractions of related heterocycles to form pyrroles have been developed. For instance, an electrochemical method allows for the ring-contraction of Hantzsch esters (dihydropyridines) into polysubstituted pyrroles. rsc.org Another synthetic route involves a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction to yield the pyrrole skeleton. nih.govacs.org While these are methods to form pyrroles rather than reactions of a pre-existing pyrrole, they illustrate the dynamic nature of heterocyclic rings under certain reaction pathways. Direct ring-contraction of a stable N-arylpyrrole like the title compound would be energetically unfavorable and require highly specific reagents or photochemical conditions.

Inter-Ring Reactivity and Cyclization Pathways

The specific structural arrangement of this compound, featuring adjacent pyrrole and aniline rings, facilitates unique intramolecular reactions. The close proximity of these aromatic systems enables the formation of new, fused heterocyclic structures.

A key reactive pathway for this compound and its parent compound, 1-(2-aminophenyl)pyrrole, is its conversion into tetracyclic pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.org This transformation is typically accomplished through a cascade reaction that utilizes the nucleophilic character of the aniline's amino group and the reactivity of the pyrrole ring.

Multiple synthetic strategies have been developed to construct the pyrrolo[1,2-a]quinoxaline skeleton from 1-(2-aminophenyl)pyrroles. researchgate.net A common approach is the Pictet-Spengler type reaction, which involves the condensation of the aniline derivative with an aldehyde or its equivalent, followed by cyclization. acs.orgunisi.it Various catalysts, including iron, copper, and iodine, have been employed to promote this transformation under different conditions, such as aerobic or electrochemical methods. rsc.orgresearchgate.netrsc.org

The general sequence for this cyclization can be summarized as follows:

Condensation/Adduct Formation : The primary amine of the aniline moiety reacts with an electrophilic partner, such as an aldehyde or α-keto acid, to form an intermediate like an imine or enamine. acs.orgacs.org

Intramolecular Cyclization : The electron-rich pyrrole ring then performs an intramolecular electrophilic attack on the newly formed electrophilic center (e.g., the iminium ion), closing the ring. acs.org

Aromatization : The final step is typically an oxidation or dehydration event that results in the stable, aromatic pyrrolo[1,2-a]quinoxaline system. acs.orgacs.org

The following table outlines the fundamental aspects of this intramolecular cyclization.

| Reaction Step | Description | Key Intermediates | Common Catalysts/Reagents |

| Initial Condensation | Reaction of the aniline's primary amine with an electrophile (e.g., aldehyde, cyclic ether). | Iminium ion, N-substituted aniline adduct. | Brønsted or Lewis acids, Iron (Fe), Copper (Cu). rsc.orgresearchgate.netacs.org |

| Cyclization | Intramolecular nucleophilic attack from the pyrrole ring to form a new six-membered ring. | Dihydro-pyrroloquinoxaline derivative. | Heat, acid/base catalysts. unisi.itacs.org |

| Aromatization | Oxidation or elimination to yield the final aromatic product. | --- | Oxygen (aerobic oxidation), other oxidizing agents. researchgate.netacs.org |

The synthesis of pyrrolo[1,2-a]quinoxalines from this compound is a cascade reaction, a process where multiple chemical bonds are formed in a single operation without isolating the intermediates. Understanding the mechanism of these complex transformations is essential for optimizing the reaction and expanding its scope.

Mechanistic studies often rely on a combination of experimental evidence and computational analysis. For the formation of pyrrolo[1,2-a]quinoxalines, a plausible mechanism, particularly when reacting with an aldehyde, involves a Pictet-Spengler type pathway. acs.orgunisi.it

A proposed mechanism for this cascade is as follows:

Intermediate Formation : The reaction can be initiated by the oxidation of a co-reactant, such as a methyl arene, to an aldehyde in situ, often facilitated by an iron catalyst. acs.org

Condensation and Cyclization : The 1-(2-aminophenyl)pyrrole derivative then undergoes condensation with the aldehyde. This is followed by an electrophilic aromatic substitution, or annulation, where the pyrrole ring attacks the intermediate to form the fused quinoxaline (B1680401) ring. acs.org

Final Product Formation : The reaction concludes with an aromatization step to yield the stable pyrrolo[1,2-a]quinoxaline.

Copper-catalyzed domino reactions have also been developed, involving steps like N-arylation, aerobic oxidation, intramolecular addition, and decarboxylation to build the final heterocyclic product from different starting materials. acs.org Gold-catalyzed cascade reactions involving the hydroamination and hydroarylation of alkynes with pyrrole-substituted anilines have also been reported, proceeding through a proposed cationic gold complex. nih.gov Detailed mechanistic investigations may use techniques like deuterium (B1214612) labeling to trace the reaction pathway. nih.gov

The table below summarizes key stages and methods used in the mechanistic investigation of these cascade reactions.

| Mechanistic Stage | Description | Investigative Techniques | Key Mechanistic Insights |

| Initial Reactant Activation | Formation of a reactive electrophile or nucleophile. | Control experiments, catalyst screening. | Identification of key intermediates, such as in situ aldehyde formation from methyl arenes. acs.org |

| C-N and C-C Bond Formation | The sequence of intermolecular and intramolecular bond-forming events. | Spectroscopic analysis (NMR, MS), isolation of intermediates. | Elucidation of domino processes involving steps like Ullmann-type coupling and intramolecular addition. acs.org |

| Cyclization/Annulation | The key ring-closing step to form the quinoxaline moiety. | Computational studies (e.g., DFT), kinetic analysis, deuterium labeling. nih.govnih.gov | Confirmation of pathways like Pictet-Spengler type annulation and determination of transition states. acs.org |

Derivatization Strategies and Functional Group Transformations of 4 Methyl 3 1h Pyrrol 1 Yl Aniline

Modification of the Aniline (B41778) Amine Group

The primary amine of the aniline moiety is a key site for a variety of chemical transformations, including acylation, alkylation, and the formation of imines and Schiff bases. These reactions allow for the introduction of a wide range of functional groups, significantly altering the molecule's steric and electronic properties.

Acylation and Alkylation Reactions

The nucleophilic character of the aniline nitrogen facilitates its acylation and alkylation. Acylation is commonly employed to introduce an acetyl protecting group, which can modulate the reactivity of the amine towards electrophiles or oxidizing agents. libretexts.org The resulting acetamides are typically crystalline solids, which aids in their purification. libretexts.org

A general procedure for the acetylation of anilines involves their reaction with acetic anhydride. libretexts.orgpearson.com In a typical reaction, the aniline is dissolved in water, followed by the addition of concentrated hydrochloric acid to form the aniline hydrochloride salt. Subsequent addition of acetic anhydride, followed by a solution of sodium acetate, leads to the precipitation of the corresponding acetanilide. libretexts.org

Alkylation of the aniline amine can be achieved using various alkylating agents. For instance, treatment of the corresponding deprotonated aniline with an electrophile like iodomethane (B122720) would yield the N-methylated product. quimicaorganica.org The use of strong bases such as butyllithium (B86547) or sodium hydride is often necessary to deprotonate the amine. quimicaorganica.org

Table 1: Representative Acylation and Alkylation Reactions of the Aniline Amine Group

| Transformation | Reagents and Conditions | Product | Notes |

| Acetylation | Acetic anhydride, sodium acetate, water | N-(4-methyl-3-(1H-pyrrol-1-yl)phenyl)acetamide | A common method for protecting the amine functionality. libretexts.org |

| Benzoylation | Benzoyl chloride, pyridine (B92270), CH2Cl2 | N-(4-methyl-3-(1H-pyrrol-1-yl)phenyl)benzamide | Pyridine acts as a base to neutralize the HCl byproduct. |

| N-Methylation | 1. Sodium hydride (NaH), THF2. Methyl iodide (CH3I) | N,4-dimethyl-3-(1H-pyrrol-1-yl)aniline | Requires a strong base to deprotonate the amine. quimicaorganica.org |

| N-Ethylation | 1. Butyllithium (BuLi), THF2. Ethyl bromide (CH3CH2Br) | N-ethyl-4-methyl-3-(1H-pyrrol-1-yl)aniline | Alkylation with a less reactive alkyl halide may require a stronger base. quimicaorganica.org |

Formation of Imines and Schiffs Bases

The reaction of the primary amine of 4-methyl-3-(1H-pyrrol-1-yl)aniline with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically accelerated by acid catalysis and often involves the removal of water to drive the equilibrium towards the product. nih.gov A variety of catalysts can be employed, including mineral acids like HCl, organic acids such as p-toluenesulfonic acid, and Lewis acids like ZnCl2 or TiCl4. nih.gov

The formation of Schiff bases proceeds through a carbinolamine intermediate, and the rate-determining step can vary depending on the pH of the reaction medium. youtube.com The resulting imines are valuable intermediates in organic synthesis and can undergo further transformations.

Table 2: Formation of Imines and Schiff Bases from this compound

| Aldehyde/Ketone | Reagents and Conditions | Product (Imine/Schiff Base) |

| Benzaldehyde (B42025) | Toluene (B28343), reflux, Dean-Stark trap | (E)-N-benzylidene-4-methyl-3-(1H-pyrrol-1-yl)aniline |

| Acetone | Methanol, acetic acid (cat.), reflux | N-(propan-2-ylidene)-4-methyl-3-(1H-pyrrol-1-yl)aniline |

| 4-Nitrobenzaldehyde | Ethanol, reflux | (E)-4-methyl-N-(4-nitrobenzylidene)-3-(1H-pyrrol-1-yl)aniline |

| Cyclohexanone | Benzene (B151609), p-toluenesulfonic acid (cat.), reflux | N-cyclohexylidene-4-methyl-3-(1H-pyrrol-1-yl)aniline |

Functionalization of the Pyrrole (B145914) Ring

The electron-rich pyrrole ring is susceptible to electrophilic substitution, providing a means to introduce a variety of substituents onto its carbon atoms. The position of substitution is influenced by both steric and electronic factors.

Substitution Reactions on Pyrrole Carbons

Electrophilic substitution on N-substituted pyrroles generally occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. uop.edu.pk However, the ratio of α- to β-substituted products can be influenced by the steric bulk of the substituent on the nitrogen atom. rsc.org

Common electrophilic substitution reactions for pyrroles include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position. The Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), acts as the electrophile. quimicaorganica.orgnih.govresearcher.lifeorganic-chemistry.orgchemistrysteps.comchemtube3d.com

Halogenation: Pyrroles are highly reactive towards halogens, often leading to polyhalogenated products. youtube.com Monohalogenation can be achieved using milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures. libretexts.org

Nitration: Direct nitration of pyrrole with strong acids like a mixture of nitric acid and sulfuric acid can lead to decomposition. youtube.com Milder conditions, such as using nitric acid in acetic anhydride, are preferred and typically yield the 2-nitro derivative. uop.edu.pkstackexchange.com

Sulfonation: Similar to nitration, strong sulfonating agents can cause polymerization of the pyrrole ring. youtube.com The use of a milder reagent, such as the sulfur trioxide-pyridine complex, allows for the formation of pyrrole-2-sulfonic acid. uop.edu.pklibretexts.orgwikipedia.org

Table 3: Electrophilic Substitution Reactions on the Pyrrole Ring

| Reaction | Reagents and Conditions | Major Product | Notes |

| Formylation | POCl3, DMF, 0 °C to rt | 1-(4-methyl-3-aminophenyl)-1H-pyrrole-2-carbaldehyde | The Vilsmeier-Haack reaction is a mild method for formylation. quimicaorganica.orgorganic-chemistry.orgchemistrysteps.com |

| Bromination | N-Bromosuccinimide (NBS), CCl4, light/heat | 2-bromo-1-(4-methyl-3-aminophenyl)-1H-pyrrole | NBS provides a low concentration of Br2, favoring radical substitution. libretexts.org |

| Nitration | HNO3, acetic anhydride, low temp. | 1-(4-methyl-3-aminophenyl)-2-nitro-1H-pyrrole | Milder conditions are necessary to prevent ring decomposition. uop.edu.pkstackexchange.com |

| Sulfonation | SO3-pyridine complex, 100 °C | 1-(4-methyl-3-aminophenyl)-1H-pyrrole-2-sulfonic acid | The pyridine complex moderates the reactivity of SO3. uop.edu.pkwikipedia.org |

Introduction of Heteroatom-Containing Substituents

Beyond the common electrophilic substitutions, methods exist for the introduction of other heteroatoms, such as sulfur and phosphorus, onto the pyrrole ring. These transformations often involve the use of specialized reagents and can lead to novel heterocyclic systems with unique properties.

The synthesis of sulfur-containing heterocycles is an active area of research, with applications in medicinal chemistry. nih.govcas.cnnih.gov Similarly, the development of phosphorus-containing heterocycles is of interest for their potential use as ligands and in materials science. The synthesis of N-arylpyrroles containing phosphorus has been explored, often through multi-component reactions or cycloadditions. nih.govresearcher.liferesearchgate.netrepec.org

Table 4: Introduction of Heteroatom-Containing Substituents

| Heteroatom | Reagent/Method | Potential Product Structure | General Approach |

| Sulfur | Thionyl chloride, followed by reaction with a thiol | Pyrrole-2-thiocarboxylate derivative | Introduction of a sulfur-containing functional group. nih.gov |

| Phosphorus | Phosphine-based reagents in cycloaddition reactions | Phosphine-substituted pyrrole derivative | Synthesis of phosphorus-containing heterocyclic systems. researchgate.net |

| Silicon | Silylation reagents (e.g., TIPS-Cl) | N-silyl protected pyrrole for regioselective functionalization | Can direct electrophilic substitution to the C3 position. stackexchange.com |

Modification of the Methyl Group on the Aniline Ring

The benzylic methyl group on the aniline ring offers another site for functionalization, primarily through radical-mediated reactions such as halogenation and oxidation. The reactivity of this position is enhanced due to the stability of the resulting benzylic radical.

Benzylic Bromination: The methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. youtube.comlibretexts.orgchadsprep.commasterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism and is a key method for introducing a handle for further synthetic transformations. rsc.org

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). wikipedia.org However, given the sensitivity of the aniline and pyrrole moieties to strong oxidation, milder and more chemoselective methods would be preferable. Recent advances in catalytic benzylic C-H oxidation using manganese catalysts with hydrogen peroxide offer a more sustainable and robust pathway for such transformations, tolerating a wide range of functional groups including amines. repec.org

Table 5: Modification of the Methyl Group on the Aniline Ring

| Transformation | Reagents and Conditions | Product | Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 4-(bromomethyl)-3-(1H-pyrrol-1-yl)aniline | AIBN acts as a radical initiator. chadsprep.commasterorganicchemistry.com |

| Benzylic Oxidation | KMnO4, H2O, heat | 5-amino-2-(1H-pyrrol-1-yl)benzoic acid | Harsh conditions that may affect other functional groups. wikipedia.org |

| Chemoselective Oxidation | Mn catalyst, H2O2, mild conditions | 5-amino-2-(1H-pyrrol-1-yl)benzaldehyde | Milder, more selective oxidation to the aldehyde. repec.org |

Synthesis of Advanced Poly-substituted Derivatives for Specific Research Endeavors

The strategic derivatization of this compound serves as a cornerstone for developing complex, poly-substituted molecules tailored for specific and advanced research applications, particularly in the field of medicinal chemistry. The core structure provides a versatile scaffold that can be elaborated through various synthetic transformations, primarily leveraging the reactivity of the aniline functional group. These transformations are instrumental in creating novel compounds with potential therapeutic properties, such as kinase inhibitors for cancer treatment.

A key area of investigation involves the use of this compound and its analogs as crucial building blocks in the synthesis of targeted therapies. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. acs.orged.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery. acs.orged.ac.uk

Research has shown that the aniline moiety of similar scaffolds can be acylated or engaged in coupling reactions to append larger, more complex functionalities. These modifications are designed to enhance the molecule's binding affinity and selectivity for the target kinase. For example, in the broader context of synthesizing kinase inhibitors, aniline derivatives are often reacted with heterocyclic acyl chlorides or participate in coupling reactions to introduce moieties that can interact with specific residues in the ATP-binding pocket of a target kinase. mdpi.com

One prominent research endeavor is the development of inhibitors for receptor tyrosine kinases like MERTK, a member of the TAM family of kinases, which is implicated in cancer cell proliferation and survival. nih.gov A hybrid drug design approach, which combines pharmacophoric elements from different known inhibitors, has been employed to create novel M-RTK inhibitors. nih.gov In such strategies, an aniline-based fragment is crucial for building the final complex structure. Although not starting directly from this compound, related research on MERTK inhibitors illustrates the synthetic principles. For instance, a multi-step synthesis was used to create hybrid molecules by combining a pyrrolo[2,1-f] acs.orgmdpi.comnih.govtriazine system with a 1-(methylpiperidin-4-yl)aniline-based component. nih.gov The resulting poly-substituted compounds, such as IK5, demonstrated significant cytotoxic activity against various cancer cell lines and inhibitory potential against MERTK. nih.gov

The table below outlines representative synthetic strategies for creating advanced, poly-substituted derivatives from aniline-based precursors for specific research goals, illustrating the types of transformations and applications relevant to the derivatization of this compound.

Table 1: Synthesis of Poly-substituted Derivatives for Research Applications

| Derivative Class | Synthetic Strategy | Research Endeavor |

| Pyrrolo[2,1-f] acs.orgmdpi.comnih.govtriazine-Aniline Hybrids | Multi-step synthesis involving the coupling of a pyrrolotriazine moiety with an aniline-based pharmacophore. nih.gov | Development of novel MERTK kinase inhibitors for anticancer applications. nih.gov |

| 4-(Arylaminomethyl)benzamides | Reductive amination between a benzaldehyde derivative and an aniline, followed by amide coupling. mdpi.com | Exploration of potential tyrosine kinase inhibitors. mdpi.com |

| 3-Methylene-2-oxoindoline-5-carboxamides | Multi-step synthesis starting from 4-aminobenzoic acid, involving amination with anilines and subsequent coupling with pyrrole-carbaldehyde. researchgate.net | Investigation of antiproliferative agents against human lung adenocarcinoma cells (A549). researchgate.net |

This targeted synthesis of poly-substituted derivatives highlights the utility of the this compound scaffold in generating novel chemical entities for focused biological investigation. The ability to systematically modify the core structure allows researchers to fine-tune the pharmacological properties of the resulting molecules, paving the way for the discovery of new therapeutic agents.

Computational and Theoretical Studies on 4 Methyl 3 1h Pyrrol 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometric parameters of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

Optimization of Molecular Conformations and Energetics

The initial step in the theoretical study of 4-Methyl-3-(1H-pyrrol-1-yl)aniline involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. Theoretical calculations are performed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.

While specific experimental data for this compound is not available in the referenced literature, theoretical values can be predicted using DFT methods. These calculations would typically involve selecting a suitable functional and basis set, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational efficiency. The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Theoretically Optimized Geometric Parameters for this compound (Predicted) (Note: The following data is hypothetical and for illustrative purposes, as specific literature could not be found)

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C-N (Aniline) | 1.40 Å |

| C-N (Pyrrole) | 1.38 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-H (Methyl) | 1.09 Å | |

| Bond Angle | C-N-H (Aniline) | 112.0° |

| C-C-N (Pyrrole) | 125.0° | |

| Dihedral Angle | Phenyl Ring - Pyrrole (B145914) Ring | 45.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, which is rich in electrons, while the LUMO would likely be distributed over the pyrrole and phenyl rings. The HOMO-LUMO gap can be calculated to predict the molecule's electronic transitions and reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: The following data is hypothetical and for illustrative purposes)

| Parameter | Energy (eV) |

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Fukui Reactivity Functions for Predicting Reaction Sites

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom, one can identify the regions most susceptible to chemical reaction.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the aniline group and specific carbon atoms on the phenyl ring are susceptible to electrophilic attack, while the pyrrole ring might show sites prone to nucleophilic attack.

Vibrational Analysis and Theoretical Spectroscopic Predictions

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.

Comparison of Calculated and Experimental IR Spectra

Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups. For this compound, characteristic vibrational modes would include N-H stretching of the aniline group, C-H stretching of the aromatic and methyl groups, and C-N stretching vibrations.

Table 3: Predicted vs. Hypothetical Experimental IR Frequencies (cm⁻¹) for this compound (Note: The following data is hypothetical and for illustrative purposes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H Stretch (Aniline) | 3450, 3360 | 3430, 3350 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3080 - 3010 |

| C-H Stretch (Methyl) | 2980, 2870 | 2960, 2855 |

| C=C Stretch (Aromatic) | 1600, 1580, 1500 | 1610, 1585, 1505 |

| C-N Stretch | 1310 | 1300 |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared to experimental data, can help to confirm the structure of the compound and assign specific resonances to individual nuclei. For this compound, distinct chemical shifts would be expected for the protons and carbons of the methyl group, the aniline ring, and the pyrrole ring.

Non-Linear Optics (NLO) Properties and Natural Bond Orbital (NBO) Analysis

The arrangement of donor and acceptor groups within a π-conjugated system is a key design principle for materials with significant non-linear optical (NLO) properties. These materials can alter the properties of light and are crucial for applications in optoelectronics and photonics. The title compound, this compound, features a potential donor-acceptor framework, with the electron-donating amino and methyl groups and the electron-rich pyrrole ring.

Computational studies on analogous phenylpyrroles provide valuable insights into the potential NLO characteristics of this compound. A theoretical investigation on phenylpyrrole isomers using Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level has quantified key electronic and NLO parameters. dergipark.org.trresearchgate.net For 1-phenylpyrrole (B1663985) (1PhPyrr), a close structural analog to the core of the title compound, these calculations reveal important properties that are influenced by the torsional angle between the phenyl and pyrrole rings. dergipark.org.trresearchgate.net

The calculated electronic properties and NLO parameters for phenylpyrrole isomers are summarized below. These values illustrate the impact of substituent position on the electronic distribution and hyperpolarizability.

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | First Hyperpolarizability (β, a.u.) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|---|

| 1-Phenylpyrrole | 1.69 | 128.34 | 168.16 | 5.39 |

| 2-Phenylpyrrole | 1.53 | 130.07 | 419.64 | 5.02 |

| 3-Phenylpyrrole | 2.01 | 127.18 | 115.35 | 5.41 |

Data sourced from a computational study on phenylpyrroles. dergipark.org.tr

The data indicates that 2-phenylpyrrole exhibits the highest first hyperpolarizability (β), a key indicator of second-order NLO activity, which correlates with its smaller HOMO-LUMO energy gap. dergipark.org.tr This suggests that the relative positioning of the phenyl and pyrrole rings significantly influences the intramolecular charge transfer and, consequently, the NLO response. For this compound, the presence of the additional amino and methyl groups on the phenyl ring is expected to further modulate these properties.

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a chemist's-eye view of electron delocalization and orbital interactions within a molecule. uni-muenchen.dewikipedia.org It translates the complex many-electron wavefunction into localized bonds, lone pairs, and antibonding orbitals, corresponding to a Lewis structure representation. wikipedia.org The interactions between filled (donor) and vacant (acceptor) orbitals reveal the extent of intramolecular charge transfer and delocalization, which are fundamental to understanding a molecule's stability, reactivity, and electronic properties. uni-muenchen.de

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. youtube.comyoutube.comyoutube.com For a molecule like this compound, with multiple rotatable bonds, MD simulations can explore the potential energy surface and identify low-energy conformations.

The key conformational feature of this molecule is the torsion angle between the phenyl and pyrrole rings. Computational studies on phenylpyrrole analogs have shown that the energy barrier to rotation around the C-N bond is relatively low, allowing for a range of accessible conformations. dergipark.org.trresearchgate.net For instance, in 1-phenylpyrrole, the calculated energy barrier for rotation is modest, indicating that the molecule is not locked into a single planar or perpendicular conformation at room temperature. dergipark.org.tr

Conformational analysis of related N-vinyl-2-phenylpyrrole and 5-phenylpyrrole-carboxamide derivatives further highlights the flexibility of the phenyl-pyrrole linkage. osi.lvnih.gov These studies, often combining NMR spectroscopy with quantum-chemical calculations, have established the preferred orientations of the aromatic rings. osi.lvnih.gov For this compound, the interplay of steric hindrance from the methyl group and electronic interactions involving the amino group would dictate the preferred conformational equilibrium.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, several types of reactions can be envisaged, and their mechanisms can be computationally explored.

One important class of reactions for anilines is electrophilic aromatic substitution. However, a more computationally explored area for aniline derivatives is their reaction with radicals, which is relevant to their atmospheric chemistry and potential antioxidant activity. A computational study on the reaction of 4-methyl aniline with the hydroxyl radical (•OH) using DFT and coupled-cluster methods has provided a detailed potential energy surface. nih.gov The study revealed that the reaction can proceed via addition of the •OH radical to the aromatic ring or by hydrogen abstraction from the amino or methyl groups. nih.gov The calculations showed that the formation of various adducts and products is governed by the relative heights of the transition state barriers. nih.gov

Another relevant reaction class is nucleophilic aromatic substitution, particularly the formation of the N-aryl bond to create the N-phenylpyrrole core. While the synthesis of the title compound is not the focus here, computational studies can shed light on the mechanism of such reactions. For instance, the "benzyne" mechanism, an elimination-addition pathway, is a known route for nucleophilic substitution on unactivated aryl halides. wisc.edu Computational modeling of this and other potential pathways, such as transition-metal-catalyzed cross-coupling reactions, can help in understanding the regioselectivity and efficiency of the synthesis of N-arylpyrroles.

Advanced Materials Applications and Research Prospects of 4 Methyl 3 1h Pyrrol 1 Yl Aniline Derivatives

Role in Organic Electronics and Optoelectronics

The integration of a pyrrole (B145914) unit, a classic building block for conducting polymers, with an aniline (B41778) structure, another cornerstone of electronic materials, suggests significant potential for 4-methyl-3-(1H-pyrrol-1-yl)aniline in organic electronics. The electronic properties of both pyrrole and aniline are well-documented and provide a basis for predicting the behavior of this hybrid molecule. wikipedia.orgyoutube.com

Development of Conducting Polymers and Metallopolymers